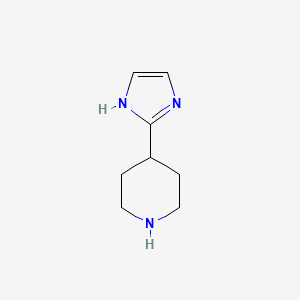

4-(1H-imidazol-2-il)piperidina

Descripción general

Descripción

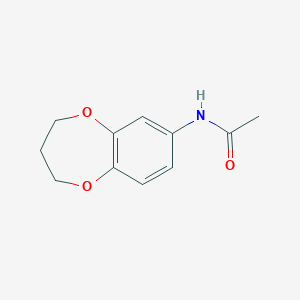

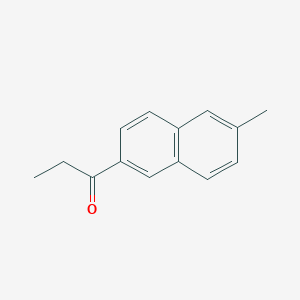

4-(1H-imidazol-2-yl)piperidine, also known as IPI-504, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the imidazolyl-piperidine family, which has been shown to possess a wide range of biological activities.

Mecanismo De Acción

Target of Action

The compound “4-(1H-imidazol-2-yl)piperidine” is a derivative of imidazole and piperidine . Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Piperidine derivatives are also significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with different biological targets. Similarly, piperidine derivatives have diverse biochemical and pharmacological properties .

Biochemical Pathways

Imidazole is a key component of several biochemical pathways. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Piperidine-containing compounds also play a significant role in the pharmaceutical industry . .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , and piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Action Environment

The properties of imidazole and piperidine derivatives could potentially be influenced by factors such as ph, temperature, and the presence of other substances .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 4-(1H-imidazol-2-yl)piperidine is its specificity towards Hsp90, which makes it a valuable tool for studying the role of Hsp90 in various biological processes. Additionally, 4-(1H-imidazol-2-yl)piperidine has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of 4-(1H-imidazol-2-yl)piperidine is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Direcciones Futuras

There are several future directions for the study of 4-(1H-imidazol-2-yl)piperidine. One of the areas of interest is the development of more potent and selective Hsp90 inhibitors that can overcome the limitations of 4-(1H-imidazol-2-yl)piperidine. Additionally, the potential of 4-(1H-imidazol-2-yl)piperidine as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders, needs to be further explored in preclinical and clinical studies. Finally, the use of 4-(1H-imidazol-2-yl)piperidine as a tool for studying the role of Hsp90 in various biological processes, such as protein folding and degradation, needs to be further investigated.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados del imidazol, incluida la “4-(1H-imidazol-2-il)piperidina”, se han estudiado por su potencial como agentes antimicrobianos. Su estructura les permite interactuar con las membranas celulares microbianas, interrumpiendo su función y provocando la muerte celular. Esto los convierte en candidatos para desarrollar nuevos fármacos antimicrobianos, especialmente frente a la creciente resistencia a los antibióticos .

Agentes Antituberculosos

El compuesto ha mostrado promesa en la lucha contra la tuberculosis. Los investigadores han sintetizado derivados y evaluado su eficacia contra Mycobacterium tuberculosis. La presencia del anillo de imidazol es crucial para la actividad del compuesto, ofreciendo una nueva vía para el desarrollo de fármacos antituberculosos .

Propiedades Antiinflamatorias

Los compuestos del imidazol son conocidos por sus propiedades antiinflamatorias. “this compound” se puede utilizar en la síntesis de fármacos que se dirigen a las vías inflamatorias, proporcionando alivio de afecciones como la artritis y otras enfermedades inflamatorias crónicas .

Inhibidores del SNC

Los derivados de “this compound” se han explorado como inhibidores del sistema nervioso central (SNC). Pueden modular la actividad de los neurotransmisores, lo que puede ser beneficioso para tratar trastornos neurológicos como la epilepsia, la ansiedad y la depresión .

Investigación Anticáncer

El anillo de imidazol es una característica común en muchos fármacos anticancerígenos. “this compound” los derivados se pueden diseñar para interferir con la proliferación y supervivencia de las células cancerosas, ofreciendo una vía potencial para nuevos tratamientos oncológicos .

Aplicaciones Antidiabéticas

La investigación ha indicado que los derivados del imidazol pueden desempeñar un papel en el control de la diabetes. Al influir en la liberación de insulina o dirigirse a las vías metabólicas, estos compuestos podrían utilizarse para desarrollar nuevos tratamientos para la diabetes tipo 2 .

Investigación Antiviral

Los derivados del imidazol se están investigando por sus propiedades antivirales. “this compound” podría formar parte de un compuesto que se dirige a las enzimas virales esenciales para la propagación del virus, ofreciendo una estrategia para combatir las infecciones virales .

Química de Coordinación y Catálisis

La estructura del compuesto le permite actuar como un ligando en la química de coordinación, formando complejos con metales. Estos complejos se pueden utilizar como catalizadores en diversas reacciones químicas, incluidas las importantes en procesos industriales y la síntesis farmacéutica .

Propiedades

IUPAC Name |

4-(1H-imidazol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h5-7,9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNKIVCXVAKYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534432 | |

| Record name | 4-(1H-Imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

647024-44-0 | |

| Record name | 4-(1H-Imidazol-2-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=647024-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Morpholin-4-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B1611578.png)

![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)

![Thiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1611590.png)